Ethyl Fluoro(phenylthio)acetate
Overview
Description
Ethyl Fluoro(phenylthio)acetate is a chemical compound with the molecular formula C10H11FO2S. It is known for its unique structure, which includes a fluoro group, a phenylthio group, and an ethyl ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Fluoro(phenylthio)acetate can be synthesized through a reaction involving sodium, thiophenol, and ethyl chlorofluoroacetate. The process involves dissolving sodium in ethanol, followed by the addition of thiophenol and ethyl chlorofluoroacetate. The mixture is stirred at room temperature for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl Fluoro(phenylthio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylthio group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones are formed.
Hydrolysis: The corresponding acid is produced.
Scientific Research Applications
Ethyl Fluoro(phenylthio)acetate has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl Fluoro(phenylthio)acetate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylthio group can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Ethyl Fluoroacetate: Similar in structure but lacks the phenylthio group.
Phenylthioacetic Acid: Contains the phenylthio group but lacks the fluoro and ester groups.
Ethyl Phenylthioacetate: Similar but lacks the fluoro group.
Uniqueness: Ethyl Fluoro(phenylthio)acetate is unique due to the presence of both fluoro and phenylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-fluoro-2-phenylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWIKXHJWRIFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456924 | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106372-59-2 | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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